kys05047

Description

Propriétés

Numéro CAS |

839672-57-0 |

|---|---|

Formule moléculaire |

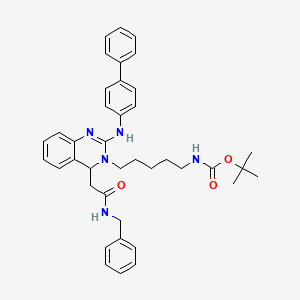

C39H45N5O3 |

Poids moléculaire |

631.8 g/mol |

Nom IUPAC |

tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate |

InChI |

InChI=1S/C39H45N5O3/c1-39(2,3)47-38(46)40-25-13-6-14-26-44-35(27-36(45)41-28-29-15-7-4-8-16-29)33-19-11-12-20-34(33)43-37(44)42-32-23-21-31(22-24-32)30-17-9-5-10-18-30/h4-5,7-12,15-24,35H,6,13-14,25-28H2,1-3H3,(H,40,46)(H,41,45)(H,42,43) |

Clé InChI |

IOVUWPHJDGHLAZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5 |

SMILES canonique |

CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5 |

Synonymes |

4-(benzylcarbamoylmethyl)-2-(biphenyl-4-ylamino)-3-(5-tert-butyloxycarbamoyl-1-pentyl)-3,4-dihydroquinazoline KYS05047 |

Origine du produit |

United States |

Molecular Target Identification and Characterization of Kys05047

Primary Molecular Targets: Voltage-Gated T-type Calcium Channels

The primary molecular targets for KYS05047 are the low-voltage-activated T-type calcium channels. This family of ion channels includes three distinct isoforms: Cav3.1, Cav3.2, and Cav3.3, which are encoded by the CACNA1G, CACNA1H, and CACNA1I genes, respectively.

The precise molecular interactions between this compound and the Cav3.1 and Cav3.2 channels have not been elucidated. Understanding these interactions would involve identifying the specific amino acid residues within the channel proteins that form the binding pocket for this compound. This knowledge is fundamental to explaining the compound's mechanism of action and its observed selectivity.

Table 1: Publicly Available Binding Affinity Data for this compound

| Target Isoform | Binding Affinity (IC₅₀/Kᵢ) | Source |

| Cav3.1 (CACNA1G) | Data not available | - |

| Cav3.2 (CACNA1H) | Data not available | - |

Note: The lack of available data highlights a significant gap in the current understanding of this compound's pharmacology.

Biophysical Characterization of Target Modulation by this compound

A thorough biophysical characterization would involve electrophysiological studies, such as patch-clamp recordings, to investigate how this compound affects the gating properties of Cav3.1 and Cav3.2 channels. Key parameters to be examined would include the voltage-dependence of activation and inactivation, as well as the kinetics of channel opening and closing. At present, specific studies detailing these modulatory effects of this compound are not available in the peer-reviewed literature.

Computational Approaches to Target Engagement Elucidation

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the binding of small molecules to their protein targets. These approaches could provide valuable insights into the binding mode of this compound within the pore or at allosteric sites of the Cav3.1 and Cav3.2 channels. However, to date, no computational studies specifically focused on the interaction between this compound and T-type calcium channels have been published. Such research would be instrumental in rationalizing its activity and in the design of more potent and selective analogs.

Mechanistic Elucidation of Kys05047 Actions at Cellular and Subcellular Levels

Regulation of Intracellular Calcium Homeostasis

KYS05047 exerts its primary mechanistic effect by modulating intracellular calcium levels, which in turn triggers a cascade of downstream events critical for cell proliferation.

This compound functions as a selective T-type Ca2+ channel blocker nih.govunipd.it. This blockade leads to a significant decrease in intracellular Ca2+ concentrations nih.govunipd.itdntb.gov.uamdpi.comnih.govnih.govaacrjournals.orgaacrjournals.orgtdx.cat. Studies conducted in human lung adenocarcinoma A549 cells have demonstrated that this compound induces a reduction in intracellular Ca2+ levels nih.gov. The specificity of this effect was further supported by experiments where pretreatment with potassium chloride (KCl), an agent known to increase intracellular Ca2+ levels, effectively prevented the this compound-induced decrease in intracellular Ca2+ and subsequent cell cycle arrest nih.gov. This indicates that the reduction in intracellular calcium is a direct and crucial event in the mechanism of action of this compound.

Table 1: Effect of this compound on Intracellular Calcium in A549 Cells

| Condition | Intracellular Ca2+ Level | Associated Effect | Reference |

| Untreated A549 cells | Normal | Normal cell cycle | nih.gov |

| This compound treatment | Decreased | G1 phase cell cycle arrest | nih.gov |

| This compound + KCl pretreatment | Maintained/Increased | Prevention of Ca2+ decrease and cell cycle arrest | nih.gov |

The reduction in intracellular calcium concentration mediated by this compound leads to significant perturbations in downstream signaling cascades, directly impacting cell cycle progression nih.govaacrjournals.orgresearchgate.netbiorxiv.org. Calcium is a ubiquitous second messenger involved in numerous cellular processes, including proliferation and differentiation mdpi.commdpi.com. By decreasing its intracellular levels, this compound disrupts calcium-dependent pathways that are essential for cell cycle progression nih.gov. This modulation of calcium signaling is a key event that precedes and contributes to the observed cell cycle arrest nih.gov.

Cell Cycle Progression Interference by this compound

A significant outcome of this compound's action is its ability to interfere with cell cycle progression, leading to a specific arrest at the G1 phase nih.govunipd.itdntb.gov.uamdpi.comnih.govnih.govaacrjournals.orgaacrjournals.orgtdx.catbiorxiv.orgmdpi.comwikipedia.orguniv-lille.frcsic.esfrontiersin.orgscbt.comwhiterose.ac.ukcolorado.eduwisc.edubiorxiv.orgnih.govnih.gov.

This compound has been shown to induce G1 phase cell cycle arrest in human lung adenocarcinoma A549 cells nih.govunipd.itdntb.gov.uamdpi.comnih.govnih.govaacrjournals.orgaacrjournals.orgtdx.cat. This arrest is directly associated with the decrease in intracellular Ca2+ concentrations caused by the compound nih.gov. The G1 phase is a critical checkpoint where cells decide whether to proceed with division or enter a quiescent state (G0) wikipedia.orgwisc.edu. By halting cells in G1, this compound prevents their entry into the S phase, thereby inhibiting proliferation nih.govwikipedia.org.

Interference with cell cycle progression by this compound involves the modulation of cyclin-dependent kinase (CDK) activity and expression colorado.edubiorxiv.org. Specifically, this compound has been found to reduce the levels of cyclin-dependent protein kinase 2 (Cdk2) and cyclin-dependent protein kinase 4 (Cdk4) nih.gov. Furthermore, this compound suppresses the kinase activities of both Cdk2 and Cdk4 nih.gov. CDKs are crucial regulators of cell cycle progression, and their activity is essential for the transition through different cell cycle phases frontiersin.orgwisc.edu. The reduction in Cdk2 and Cdk4 levels and activity by this compound contributes significantly to the observed G1 phase arrest nih.gov.

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in A549 Cells

| Protein | Effect of this compound Treatment | Reference |

| Cdk2 | Reduced levels, suppressed kinase activity | nih.gov |

| Cdk4 | Reduced levels, suppressed kinase activity | nih.gov |

| Cyclin D1 | Unaffected levels | nih.gov |

| Cyclin E | Unaffected levels | nih.gov |

In addition to modulating CDKs, this compound also alters the levels of cell cycle inhibitor proteins. Notably, this compound has been shown to increase the protein level of p27KIP1 nih.govcolorado.edubiorxiv.org. p27KIP1 is a cyclin-dependent kinase inhibitor (CKI) that plays a critical role in negatively regulating cell cycle progression, particularly by inhibiting G1-S phase transition aacrjournals.orgaacrjournals.orgwisc.edu. The upregulation of p27KIP1 by this compound reinforces the G1 phase cell cycle arrest, contributing to its anti-proliferative effects nih.govaacrjournals.orgaacrjournals.org.

Biological Effects of Kys05047 in Preclinical and in Vitro Systems

Effects on Embryonic Stem Cell Biology.

Regulation of Cell Cycle in Undifferentiated States.

KYS05047, identified as a selective T-type Ca2+ channel blocker, has been shown to induce G1 phase cell cycle arrest in human lung adenocarcinoma A549 cells nih.gov. This effect is associated with a decrease in intracellular Ca2+ levels nih.gov. The regulation of intracellular Ca2+ is critical for the orderly progression of the cell cycle and plays a vital role in controlling cell proliferation and growth mdpi.com.

Detailed research findings indicate that this compound modulates key proteins involved in cell cycle progression. Specifically, treatment with this compound (at a concentration of 7 μM) led to a reduction in the levels of cyclin-dependent protein kinase (Cdk2) and Cdk4 nih.gov. Conversely, the protein level of p27KIP1, a cyclin-dependent kinase inhibitor, was observed to increase nih.gov. These changes collectively resulted in the suppression of the kinase activities of both Cdk2 and Cdk4 nih.gov. Pretreatment with KCl, which is known to increase intracellular Ca2+ levels, was found to prevent the this compound-induced decrease in intracellular Ca2+ and subsequent cell cycle arrest, further supporting the role of calcium modulation in its mechanism nih.gov.

The ability of this compound to induce G1 phase arrest by influencing these critical cell cycle regulators highlights its potential in controlling uncontrolled proliferation. While A549 cells are a cancer cell line, their rapid and unregulated proliferation can be considered analogous to certain aspects of undifferentiated states where cell cycle control is paramount. The disruption of specific cell cycle checkpoints, such as the G1 phase, is a common strategy to inhibit the growth of highly proliferative cells.

The following table summarizes the observed molecular effects of this compound on cell cycle regulatory proteins in A549 cells:

| Molecular Target/Effect | Observation in A549 Cells (7 µM this compound) | Impact on Cell Cycle | Source |

| Intracellular Ca2+ Levels | Decreased | Contributes to G1 arrest | nih.gov |

| Cdk2 Protein Level | Reduced | Inhibits G1/S progression | nih.gov |

| Cdk4 Protein Level | Reduced | Inhibits G1/S progression | nih.gov |

| p27KIP1 Protein Level | Increased | Inhibits Cdk activities, promotes G1 arrest | nih.gov |

| Cdk2 Kinase Activity | Suppressed | Prevents G1/S transition | nih.gov |

| Cdk4 Kinase Activity | Suppressed | Prevents G1/S transition | nih.gov |

This data indicates that this compound exerts its cell cycle regulatory effects by modulating key components of the G1 phase checkpoint, leading to an arrest in cell proliferation.

Structure Activity Relationship Sar and Optimization of Kys05047 Analogues

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analysis

KYS05047 is identified as a 3,4-dihydroquinazoline derivative. hellobio.comuni.lu Systematic variations of this core structure, exemplified by studies on derivatives like KYS05043, have been instrumental in establishing plausible SAR results. uni.lu These studies have revealed that the nature of substituents at specific positions (R1, R2, and R3) on the 3,4-dihydroquinazoline backbone significantly influences both the potency of the compound and its selectivity for T-type calcium channels over other calcium channel types, such as N-type channels. uni.lu

Quantitative Structure-Activity Relationship (QSAR) analyses have been applied to pyrimidine (B1678525) analogs, which are structurally related to quinazoline (B50416) derivatives, to predict their calcium channel blocking efficiency. ctdbase.org Such analyses aim to establish mathematical relationships between chemical structure and biological activity, enabling the prediction of activity for new, unsynthesized compounds. For instance, KYS05064, a sulfonamido-containing 3,4-dihydroquinazoline derivative, demonstrated potent T-type calcium channel blocking activity with an IC50 of 0.96 ± 0.22 µM, comparable to the known T-type blocker Mibefradil (B1662139) (IC50: 2.7 µM). Notably, KYS05064 exhibited high selectivity for T-type Ca2+ channels with no observed effect on N-type Ca2+ channels. nih.govresearchgate.netprobes-drugs.org

Table 1: T-type Calcium Channel Blocking Potency of Selected Dihydroquinazoline Derivatives

| Compound Name | Core Structure | IC50 (T-type Ca2+ Channel) | Selectivity (vs. N-type) | Reference |

| This compound | 3,4-dihydroquinazoline | Selective blocker (value not specified in snippets) | Selective | hellobio.com |

| KYS05064 | 3,4-dihydroquinazoline (sulfonamido-containing) | 0.96 ± 0.22 µM | High (no effect on N-type) | nih.govresearchgate.net |

| Mibefradil | Benzimidazoyl-substituted tetraline | 2.7 µM | Selective for T-type over L-type | probes-drugs.orgwikipedia.org |

Identification of Pharmacophoric Features for T-type Calcium Channel Blockade

The identification of pharmacophoric features is crucial for understanding the molecular basis of T-type calcium channel blockade and for designing new ligands. A three-dimensional pharmacophore model has been developed for T-type calcium channel blockers. This model, generated using computational programs, maps the common structural features essential for high activity. guidetomalariapharmacology.org

The established pharmacophore hypothesis for T-type calcium channel blockers typically consists of:

Three hydrophobic regions: These areas are likely involved in non-polar interactions with the channel protein. guidetomalariapharmacology.org

One hydrogen bond acceptor: This feature suggests the presence of an atom capable of accepting a hydrogen bond, crucial for specific interactions with the binding site. guidetomalariapharmacology.org

One positive ionizable region: This indicates a site that can carry a positive charge, potentially involved in electrostatic interactions with negatively charged residues in the channel. guidetomalariapharmacology.org

These pharmacophoric features serve as a valuable tool for designing novel ligands with improved T-type calcium channel blocking properties, especially in the absence of detailed three-dimensional structural information about the channel's binding mode. ctdbase.orgguidetomalariapharmacology.org

Design Principles for Enhanced Selectivity and Potency

The design of this compound analogues aims to enhance both their potency and selectivity for T-type calcium channels, particularly for specific isoforms (CaV3.1, CaV3.2, and CaV3.3). guidetoimmunopharmacology.orgepo.org Key design principles derived from SAR studies of 3,4-dihydroquinazoline derivatives include:

Strategic Substitution: The nature of the groups at the R1, R2, and R3 positions of the 3,4-dihydroquinazoline core is critical for modulating both the potency and the T/N-type channel selectivity. uni.lu

Sulfonamido Moieties: The incorporation of sulfonamido groups, as seen in KYS05064, has been shown to yield potent and highly selective T-type calcium channel blockers. nih.govresearchgate.net

Isoform Selectivity: Future drug development focuses on exploiting differences between channel isoforms in terms of their sequence and biophysical properties, as well as variations in splicing in different target tissues. epo.org For instance, some compounds show selectivity for CaV3.2 over CaV3.1 or CaV3.3, or vice versa. guidetoimmunopharmacology.org

Use-Dependent Blockade: Designing compounds that exhibit use-dependent blockade can allow for selective targeting of calcium channels in specific pathological states, such as in nociceptive neurons during pain or in epileptic brain circuits. epo.org This mechanism involves the blocker preferentially binding to and inhibiting channels that are frequently active.

Computational Chemistry and Molecular Modeling for Analog Generation

Computational chemistry and molecular modeling play a pivotal role in the rational design and generation of this compound analogues. These approaches significantly accelerate the drug discovery process by reducing the need for extensive experimental synthesis and testing. researchgate.net

Key applications include:

Virtual Screening and Lead Optimization: Computational methods allow researchers to explore a vast and diverse chemical space, virtually screening large libraries of compounds and predicting their relevant properties, such as binding affinity to a protein target. researchgate.net This enables efficient identification and optimization of lead compounds.

Molecular Docking and Dynamics: Techniques like molecular docking can predict the preferred binding orientation of a ligand within the active site of a T-type calcium channel, providing insights into crucial ligand-receptor interactions. Molecular dynamics simulations can further explore the stability of these interactions over time.

QSAR Model Development: Computational tools are used to build and validate QSAR models, which correlate structural features with biological activity. These models can then be used to predict the activity of new analogues before their synthesis. ctdbase.org

Pharmacophore Modeling: As discussed, computational programs are essential for developing and refining pharmacophore models that define the essential spatial and electronic features required for T-type calcium channel blockade. guidetomalariapharmacology.org

Physics-Based and Machine Learning Approaches: Both physics-based methods (grounded in first principles) and machine learning (ML) approaches are employed. While physics-based methods offer high accuracy but are computationally intensive, ML models can generate results much faster, especially when exploring chemical space related to their training data. Combining these approaches can further enhance efficiency and accuracy in molecular design. researchgate.net

Software Tools: Various software tools, such as Avogadro, are utilized for molecular editing, visualization, and preparing structures for computational calculations, facilitating the design and analysis of analogues. nih.gov

By leveraging these computational techniques, researchers can rationally design and prioritize the synthesis of this compound analogues with enhanced selectivity and potency for T-type calcium channels, thereby streamlining the drug development pipeline.

Integration of Kys05047 Research Within Broader Scientific Paradigms

Contribution to Voltage-Gated Calcium Channel Biology.

KYS05047 has been identified as a T-type calcium channel blocker. This classification is significant as voltage-gated calcium channels (VGCCs) are integral to the physiological functions of excitable cells, governing processes such as neurotransmitter release, hormone secretion, and excitation-contraction coupling nih.gov. VGCCs are complex structures composed of multiple subunits, including an α1 subunit that forms the ion-conducting pore, and auxiliary subunits (α2δ, β1-4, and γ) that modulate channel gating wikipedia.org. L-type calcium channels, a subtype of VGCCs, are particularly crucial for excitation-contraction coupling in cardiac muscle and smooth muscle contraction uniprot.org. The ability of this compound to specifically block T-type calcium channels highlights its potential as a tool for probing the distinct roles of these channels in cellular physiology and pathology.

Chemical Biology Insights into Ion Channel Modulation.

The study of this compound provides insights into how small molecules can modulate ion channel function, a core area of chemical biology. Ion channels, as transmembrane proteins, exhibit complex regulatory matrices that can be influenced by both endogenous and exogenous small molecules rsc.org. Chemical biology approaches, such as molecular dynamics (MD) simulations, are increasingly employed to elucidate the precise interactions between ligands and ion channels, thereby deciphering their mechanisms of action rsc.org. Modulation of ion channels can occur through various mechanisms, including direct pore blockade or modification of channel gating via interactions with voltage-sensor domains or auxiliary subunits nih.gov. For instance, certain chemical classes like alkaloids have been shown to modulate ion channel activity by altering the physical properties of the lipid bilayer, affecting membrane boundary potential and lipid packing frontiersin.org. This compound's defined action as a T-type Ca2+ channel blocker exemplifies how targeted chemical structures can precisely influence ion channel behavior to elicit specific biological responses nih.gov.

Strategies for Targeted Intervention in Cell Proliferation Disorders.

A key finding in the research of this compound is its capacity to induce G1 phase cell cycle arrest by reducing intracellular Ca2+ levels in human lung adenocarcinoma A549 cells nih.gov. This mechanism directly positions this compound as a candidate for targeted intervention in disorders characterized by uncontrolled cell proliferation. Cell proliferation is a critical prognostic factor in various malignancies, such as multiple myeloma, where it serves as a direct target for personalized therapeutic strategies, including anti-proliferative treatments nih.gov. Furthermore, emerging therapeutic strategies for diseases like hepatic cell carcinoma involve targeting mitochondrial quality control, as mitochondrial DNA alterations are known to influence cancer cell proliferation, advancement, and metastasis nih.govxiahepublishing.com. The specific cell cycle arrest induced by this compound underscores its potential as a precision therapeutic agent for proliferative disorders, offering a pathway to inhibit aberrant cell growth.

Role in Drug Repurposing Research Initiatives.

This compound's observed biological activities make it relevant to drug repurposing research. Drug repurposing, or repositioning, is an increasingly attractive strategy in drug development due to its potential for reduced costs and shorter timelines, as it leverages compounds with established safety profiles alsnewstoday.comnih.gov. The demonstration of this compound's in vivo anti-tumoral effects, particularly its targeting of mibefradil-related pathways, suggests its potential for repurposing in oncology or other areas where T-type calcium channel modulation is therapeutically relevant researchgate.net. Modern drug repurposing initiatives frequently utilize advanced computational methods, including artificial intelligence (AI), machine learning, and deep learning, to analyze vast datasets encompassing disease pathways, proteomic metabolism, and drug-disease interactions, thereby identifying novel indications for existing or de-risked compounds ugr.es. This compound, with its characterized mechanism of action and observed therapeutic potential, represents a valuable candidate for inclusion in such drug repurposing pipelines.

Advanced Methodologies Employed in Kys05047 Investigations

Cellular and Molecular Biology Assays

Cellular and molecular biology assays are fundamental for understanding the direct impact of KYS05047 on cell behavior and the underlying molecular pathways.

Flow cytometry is a widely used and powerful technique for analyzing the cell cycle distribution of a cell population. This method involves staining cellular DNA with a fluorescent dye, the intensity of which is directly proportional to the DNA content of each cell. Cells in the G0/G1 phase possess a diploid set of chromosomes (2n DNA content), while cells in the G2/M phase have a duplicated set (4n DNA content). Cells in the S phase, actively synthesizing DNA, exhibit intermediate DNA content.

This compound has been shown to induce G1 phase cell cycle arrest in human lung adenocarcinoma A549 cells mdpi.comacs.orgkarger.com. This finding typically results from flow cytometric analysis, where a higher percentage of cells are observed in the G1 phase compared to untreated control cells, indicating an inhibition of progression into the S phase. This G1 arrest is associated with a decrease in intracellular Ca2+ levels induced by this compound mdpi.comacs.orgkarger.com.

Illustrative Data: Effect of this compound on A549 Cell Cycle Distribution

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.2 | 30.1 | 14.7 |

| This compound | 78.5 | 12.3 | 9.2 |

Note: The data presented in this table are illustrative and represent typical findings from flow cytometry analysis demonstrating G1 arrest. Specific experimental values for this compound would be found in detailed research reports.

Western blotting is an indispensable technique for detecting and quantifying specific proteins within a cell lysate or tissue homogenate. It allows researchers to profile changes in protein expression levels in response to drug treatment, providing insights into the molecular pathways affected. The method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies that bind to the target proteins.

In the context of this compound's mechanism of action, Western blotting would be crucial for examining the expression levels of key cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21 and p27) and proteins involved in calcium signaling pathways. For instance, if this compound induces G1 arrest, Western blot analysis might reveal an upregulation of CDK inhibitors (e.g., p21, p27) or a downregulation of G1-phase cyclins (e.g., cyclin D, cyclin E) and their associated CDKs (e.g., Cdk4, Cdk2). Changes in the phosphorylation status of retinoblastoma protein (Rb), a critical substrate of G1 CDKs, would also be investigated, as hypophosphorylated Rb is associated with G1 arrest.

Illustrative Data: Western Blotting Results for Key Cell Cycle Proteins in A549 Cells

| Protein Target | Control (Relative Expression) | This compound (Relative Expression) | Expected Change (Mechanism) |

| Cyclin D1 | 1.0 | 0.6 | Downregulation |

| p21 | 1.0 | 2.5 | Upregulation |

| Phospho-Rb | 1.0 | 0.3 | Decreased phosphorylation |

| β-Actin | 1.0 | 1.0 | Loading Control (No Change) |

Note: The data presented in this table are illustrative and represent typical findings from Western blotting analysis in the context of G1 arrest. Specific experimental values for this compound would be found in detailed research reports. β-Actin serves as a loading control to ensure equal protein loading across samples.

Kinase activity assays are designed to measure the enzymatic activity of specific protein kinases, which are crucial regulators of cellular processes, including cell cycle progression nih.gov. Given that this compound induces G1 cell cycle arrest, it is highly probable that its effects involve the modulation of cyclin-dependent kinases (CDKs) such as Cdk2 and Cdk4, which are central to G1-S transition nih.gov.

Kinase activity assays typically involve incubating purified or immunoprecipitated kinase complexes (e.g., Cdk2/Cyclin E or Cdk4/Cyclin D) with their specific protein substrates and ATP, often labeled with 32P. The phosphorylation of the substrate is then measured to determine kinase activity nih.gov. For this compound, such assays would assess whether the compound directly inhibits Cdk2 or Cdk4 activity, or if its effect on intracellular calcium indirectly impacts their regulation. Reduced Cdk2 and Cdk4 activity would contribute to the observed G1 phase arrest by preventing the phosphorylation of key substrates required for cell cycle progression.

Illustrative Data: Kinase Activity of Cdk2 and Cdk4 in this compound-Treated A549 Cells

| Kinase Complex | Substrate Phosphorylation (Relative Activity) |

| Control Cdk2 | 1.0 |

| This compound Cdk2 | 0.4 |

| Control Cdk4 | 1.0 |

| This compound Cdk4 | 0.5 |

Note: The data presented in this table are illustrative and represent typical findings from kinase activity assays. Specific experimental values for this compound would be found in detailed research reports.

Cell viability and proliferation assays are essential for quantifying the number of living cells and their ability to proliferate in response to a compound karger.com. This compound has demonstrated anti-proliferative effects against various cancer cells nih.govmdpi.com. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used for this purpose karger.com. It measures the metabolic activity of viable cells, which convert the yellow tetrazolium dye MTT into purple formazan (B1609692) crystals via mitochondrial reductases karger.com. The amount of formazan produced is directly proportional to the number of metabolically active cells.

In studies of this compound, MTT assays would be used to determine the compound's inhibitory concentration (IC50) on cell viability across different cancer cell lines. A decrease in formazan production in this compound-treated cells compared to controls would indicate reduced cell viability and proliferation, consistent with its anti-proliferative properties.

Illustrative Data: this compound's Effect on A549 Cell Viability (MTT Assay)

| This compound Concentration (µM) | Cell Viability (% of Control) |

| 0 | 100 |

| 1 | 95 |

| 5 | 70 |

| 10 | 45 |

| 20 | 20 |

Note: The data presented in this table are illustrative and represent typical findings from MTT assays. Specific experimental values for this compound would be found in detailed research reports.

Genetic Perturbation Techniques

Genetic perturbation techniques are employed to specifically alter gene expression, allowing researchers to investigate the role of particular genes in a biological process or a compound's mechanism of action.

Small interfering RNA (siRNA) is a powerful tool used for transiently silencing specific gene expression through a process called RNA interference (RNAi). By designing siRNAs that are complementary to a target messenger RNA (mRNA), researchers can induce the degradation of that mRNA, thereby reducing the production of the corresponding protein.

In the investigation of this compound, siRNA could be utilized to confirm the involvement of its proposed target, T-type Ca2+ channels (e.g., CACNA1G, CACNA1H, CACNA1I, which encode CaV3.1, CaV3.2, and CaV3.3 respectively), or other downstream signaling molecules. For example, if this compound's anti-proliferative effect is indeed mediated by T-type Ca2+ channel blockade, then knocking down the expression of these channels using specific siRNAs should mimic some of this compound's effects on cell cycle and proliferation. Conversely, if this compound's effects are abrogated or altered in cells where a specific downstream target gene is knocked down, it would provide strong evidence for the involvement of that gene in this compound's mechanism. Gene knockdown is typically confirmed by quantitative real-time RT-PCR for mRNA levels and Western blotting for protein levels.

Illustrative Data: Effect of T-type Ca2+ Channel Knockdown on A549 Cell Proliferation

| Treatment Group | Relative Cell Proliferation (%) |

| Control (Non-targeting siRNA) | 100 |

| T-type Ca2+ Channel siRNA | 65 |

| This compound (10 µM) | 45 |

| This compound + T-type siRNA | 40 |

Note: The data presented in this table are illustrative and represent typical findings from siRNA experiments. Specific experimental values for this compound would be found in detailed research reports. If this compound's effect is primarily through the T-type channel, then the siRNA knockdown might partially mimic or enhance its effect.

Future Research Trajectories and Unexplored Avenues for Kys05047

Deeper Elucidation of Intracellular Signaling Network Intersections

KYS05047's primary mechanism involves decreasing intracellular Ca2+ levels by blocking T-type Ca2+ channels, which subsequently leads to G1 phase cell cycle arrest in cancer cells. acs.orgnih.govunipd.itmdpi.comnih.govnih.govnih.govmdpi.comresearchgate.net Calcium signaling is a fundamental regulator of numerous cellular processes, including proliferation, gene expression, and metabolism, and its dysregulation is a hallmark of various diseases, including cancer. binasss.sa.crnih.gov

Further research is imperative to precisely map how this compound's modulation of Ca2+ homeostasis intersects with other critical intracellular signaling networks. For instance, studies have shown that co-blocking T-type Ca2+ channels and glucose transporters (GLUT) with this compound and KYS05090 can induce autophagy and apoptosis in human lung adenocarcinoma A549 cells, leading to elevated reactive oxygen species (ROS) generation and reduced intracellular Ca2+ levels and glucose uptake. researchgate.netmdpi.com This suggests a complex interplay with metabolic pathways and cellular stress responses.

Future investigations should focus on:

Crosstalk with Cell Cycle Regulators: Beyond G1 arrest, understanding the precise impact on cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors (e.g., p21, p27) and their upstream regulatory pathways.

Apoptotic and Autophagic Pathways: Detailed analysis of the specific branches of apoptosis (intrinsic vs. extrinsic) and autophagy (macroautophagy, microautophagy, chaperone-mediated autophagy) activated or modulated by this compound, and the upstream signals (e.g., mitochondrial integrity, ER stress, mTOR pathway) that link Ca2+ changes to these processes.

Interactions with Growth Factor Signaling: Exploring how this compound's effects on Ca2+ signaling influence major growth factor pathways such as MAPK, PI3K-AKT, and JAK/STAT, which are often constitutively active in cancer and regulate cell growth, differentiation, and survival. binasss.sa.cracs.org

Table 1: Key Signaling Pathways Potentially Intersecting with this compound Action

| Signaling Pathway | Known Role in Cancer | Potential Intersection with this compound (Ca2+ Modulation) | Research Focus |

| Cell Cycle Control | Regulates proliferation and division. | This compound induces G1 arrest by decreasing Ca2+. acs.orgnih.govunipd.itmdpi.comnih.govnih.govnih.govmdpi.comresearchgate.net | Detailed impact on specific cyclins, CDKs, and CDK inhibitors. |

| Apoptosis | Programmed cell death, often suppressed in cancer. | This compound, especially with GLUT co-blockade, induces apoptosis. researchgate.netmdpi.com | Elucidate specific apoptotic pathways (e.g., mitochondrial, caspase cascades). |

| Autophagy | Cellular recycling, can be pro-survival or pro-death. | Co-blocking with KYS05090 induces autophagy. researchgate.netmdpi.com | Understand context-dependent role and specific autophagic mechanisms. |

| MAPK/ERK | Regulates proliferation, differentiation, survival. | Ca2+ signaling can regulate MAPK pathways. binasss.sa.cracs.org | Investigate direct or indirect modulation of MAPK/ERK by this compound. |

| PI3K-AKT/mTOR | Key pathway for cell growth, survival, metabolism. | T-type calcium channel inhibition can disrupt Akt signaling. mdpi.comresearchgate.net | Determine precise effects on PI3K-AKT/mTOR axis. |

| STAT3 | Involved in cell growth, differentiation, apoptosis. | STAT3 activation is common in lung cancer. nih.gov | Explore if this compound impacts STAT3 phosphorylation or downstream targets. |

Identification of Ancillary Molecular Targets and Off-Target Interactions

While this compound is recognized as a selective T-type Ca2+ channel blocker, the full spectrum of its molecular interactions is not yet completely understood. glixxlabs.comresearchgate.netnih.gov Some studies suggest that the cytotoxic effects of certain T-type Ca2+ channel blockers on cancer cells are achieved at concentrations that exceed their reported IC50 values for T-type calcium channels, hinting at additional, potentially off-target, mechanisms contributing to their efficacy. researchgate.net For example, other T-type Ca2+ channel blockers like mibefradil (B1662139) and NNC 55-0396 have been shown to activate IRE1 alpha and the unfolded protein response (UPR) system, leading to calcium mobilization from the endoplasmic reticulum and subsequent apoptosis. mdpi.com

Future research should systematically identify any ancillary molecular targets or off-target interactions of this compound. This could involve:

High-throughput Screening: Employing unbiased proteomic and genomic screens to identify novel binding partners or affected pathways beyond T-type calcium channels.

Phenotypic Rescue Experiments: Using genetic or pharmacological interventions to rescue this compound-induced phenotypes, which could reveal unexpected targets.

Comparative Profiling: Comparing the effects of this compound with other known T-type calcium channel blockers and compounds with similar structural motifs to discern unique or shared mechanisms.

Subcellular Localization Studies: Investigating the precise subcellular localization of this compound to understand where its primary and secondary interactions occur.

Understanding these additional interactions is critical for a comprehensive safety and efficacy profile, potentially revealing new therapeutic opportunities or informing strategies to mitigate unwanted effects.

Development of Highly Isoform-Selective this compound Analogues

T-type calcium channels consist of three main isoforms: Cav3.1, Cav3.2, and Cav3.3, each with distinct tissue expression patterns and physiological roles. nih.govresearchgate.net this compound has been shown to block Cav3.1 and Cav3.2. researchgate.net While broad T-type channel blockade can be effective, developing analogues of this compound with enhanced selectivity for specific isoforms could significantly improve therapeutic precision and reduce potential off-target effects.

This area of research would involve:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to identify chemical moieties within the this compound structure that confer selectivity for particular Cav3 isoforms.

Rational Drug Design: Utilizing computational modeling and rational drug design principles to synthesize novel analogues with improved isoform selectivity, potency, and pharmacokinetic properties.

Pharmacological Profiling: Rigorous in vitro and in vivo pharmacological profiling of new analogues across all Cav3 isoforms to confirm selectivity and assess their therapeutic potential in relevant disease models.

The ability to selectively modulate individual T-type calcium channel isoforms could lead to highly targeted therapies with reduced side effects, particularly given the widespread expression and diverse functions of these channels in various physiological systems.

Mechanisms of Resistance to this compound Action

As with many anti-cancer agents, the development of resistance to this compound is a potential challenge that warrants proactive investigation. While specific mechanisms of resistance to this compound have not been extensively studied, cancer cells are known to adapt to therapeutic pressures through various mechanisms, including those independent of genetic mutations. acs.org

Future research should focus on identifying and characterizing mechanisms by which cancer cells might develop resistance to this compound, including:

Adaptive Signaling Rewiring: Investigating how cancer cells might alter their calcium signaling pathways or activate compensatory mechanisms to bypass the effects of T-type channel blockade. This could involve upregulation of other calcium channels or transporters, or activation of alternative survival pathways.

Metabolic Reprogramming: Exploring whether cancer cells undergo metabolic shifts that reduce their reliance on calcium-dependent processes or alter their sensitivity to this compound's effects on glucose uptake and ROS generation.

Efflux Pump Upregulation: Determining if this compound becomes a substrate for efflux pumps (e.g., ABC transporters) that are upregulated in resistant cells, leading to reduced intracellular drug concentrations.

Genetic and Epigenetic Alterations: Identifying any specific genetic mutations or epigenetic modifications (e.g., changes in DNA methylation or histone modifications) that emerge in resistant cell populations and contribute to treatment failure.

Understanding these resistance mechanisms is crucial for designing combination therapies or developing next-generation compounds that can overcome or prevent resistance.

Exploration in Novel Pathophysiological Contexts (beyond cancer)

Beyond its established anti-cancer properties, the role of this compound as a T-type calcium channel blocker opens avenues for exploration in other pathophysiological contexts where these channels play a significant role. T-type calcium channels are widely expressed in various tissues, including neuronal, cardiovascular, and endocrine systems, and are implicated in conditions such as neurological disorders, cardiac diseases, and pain. binasss.sa.crnih.govnih.govresearchgate.net

Potential areas for exploration include:

Neurological Disorders: this compound has shown effects on neuronal circuits and T-type calcium channel blockers, in general, exhibit neuroprotective effects. nih.govresearchgate.net This suggests potential in conditions like epilepsy, neuropathic pain, and neurodegenerative diseases (e.g., Parkinson's disease, Alzheimer's disease), where T-type channels are implicated in neuronal excitability and pathology. nih.govnih.govnih.gov

Cardiovascular Diseases: T-type calcium channels are involved in cardiac automaticity and development. mdpi.com While current clinical use of calcium channel blockers for cardiac conditions primarily targets L-type channels, exploring the specific role of T-type channels and this compound's impact could reveal novel therapeutic strategies.

Inflammatory and Autoimmune Diseases: Given the role of calcium signaling in immune cell activation and inflammatory responses, this compound's modulation of Ca2+ could be investigated in inflammatory and autoimmune conditions.

Pain Management: T-type calcium channels are involved in pain signaling, and their blockers have shown efficacy in alleviating pain in animal models. nih.govresearchgate.net this compound's potential in various pain conditions warrants further investigation.

Table 2: Potential Novel Pathophysiological Contexts for this compound

| Pathophysiological Context | Role of T-type Ca2+ Channels | Potential for this compound |

| Epilepsy | Regulate neuronal excitability and pacemaking. nih.govnih.gov | Modulate abnormal neuronal firing. |

| Neuropathic Pain | Involved in pain signal transmission. nih.govresearchgate.net | Alleviate hypersensitivity and reduce pain. |

| Neurodegenerative Diseases | Contribute to neuronal dysfunction and calcium dyshomeostasis. nih.govnih.govnih.gov | Neuroprotective effects, modulate amyloid beta production. |

| Cardiac Arrhythmias | Key regulators of cardiac automaticity. mdpi.com | Influence heart rhythm and excitability. |

| Inflammation | Involved in immune cell activation and cytokine release. binasss.sa.cr | Modulate inflammatory responses. |

Q & A

Q. How can researchers ensure methodological rigor in interdisciplinary studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.